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Compound of Interest

2-(3-fluorophenyl)-4-phenyl-1H-
Compound Name:
imidazole-5-thiol

CAS No.: 1325307-17-2

Cat. No.: B2483329

Get Quote
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Focus Analyte: N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine Application: Structural
Elucidation in Kinase Inhibitor Discovery

Executive Summary & Strategic Context

In the landscape of drug development, the scaffold C15H11FN2S (specifically the 2-
aminothiazole derivative N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine) represents a critical
pharmacophore often found in kinase inhibitors (e.g., VEGFR, EGFR targets) and antimicrobial
agents.

This guide provides a comparative technical analysis of the fragmentation patterns of this
molecule using two distinct ionization modalities: Electrospray lonization with Collision-Induced
Dissociation (ESI-CID) and Electron Impact (El).

Why this comparison matters:

+ ESI-CID (LC-MS/MS): Essential for bioanalysis, metabolite identification, and PK/PD studies
where the molecule is protonated
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e El (GC-MS): Critical for synthesis verification, impurity profiling, and library matching where

the radical cation

drives fragmentation.

This guide moves beyond basic spectral listing to explain the mechanistic causality of bond

ruptures, enabling researchers to distinguish this fluorinated scaffold from structural isomers

and metabolic byproducts.

Comparative Analysis: ESI-CID vs. El Performance

The choice of ionization technique fundamentally alters the fragmentation landscape of
C15H11FN2S. The table below contrasts the information yield from both methods.

Table 1: lonization Modality Comparison for

CI15H11FN2S

Feature

ESI-QTOF (Soft lonization)

EI-GC/MS (Hard lonization)

Precursor State

Even-electron protonated ion

(m/z 271)

Odd-electron radical cation

(m/z 270)

Primary Mechanism

Charge-remote fragmentation,

inductive cleavage

Radical-site initiation, alpha-

cleavage, rearrangement

Energy Regime

Tunable (10-50 eV collision
energy)

Fixed (standard 70 eV)

Key Diagnostic lon

m/z 161 (Thiazole core

retention)

m/z 135 (Skeletal

rearrangement to Ph-NCS)

Detection Limit

Femtogram (High sensitivity for
biofluids)

Picogram (Robust for neat

samples)

Structural Insight

Best for sequencing the N-

substituent

Best for fingerprinting the
aromatic core
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Detailed Fragmentation Pathways[1]
The ESI-CID Pathway (Bioanalytical Mode)

In LC-MS/MS, the molecule forms the

ion at m/z 271. The proton localizes on the exocyclic nitrogen or the thiazole ring nitrogen,
triggering specific inductive cleavages.

o Pathway A: Exocyclic C-N Cleavage The most energetically favorable pathway involves the
cleavage of the bond between the exocyclic amine and the fluorophenyl ring.

o Precursor: m/z 271
o Product: m/z 161 (4-phenylthiazol-2-amine cation) + Neutral Fluorobenzene.
o Significance: Confirms the integrity of the thiazole core.

» Pathway B: Thiazole Ring Opening Under higher collision energies (>35 eV), the thiazole
ring undergoes Retro-Diels-Alder (RDA) type fragmentation or direct sulfur extrusion.

o Product: m/z 134/135 (Rearrangement to phenyl-isothiocyanate-like species).

The El Pathway (Synthesis Verification Mode)

In GC-MS, the molecular ion is a radical cation at m/z 270. The high internal energy (70 eV)
promotes complex rearrangements.

« Dominant Rearrangement (The "135" Mechanism): A characteristic feature of N-substituted-
4-phenylthiazoles is the formation of a base peak at m/z 135.

o Mechanism:[1] The radical cation induces a skeletal rearrangement where the phenyl
group and the NCS fragment eject, often forming a Phenyl Isothiocyanate radical cation (

) or a stable Benzothiazolium species.

o Data Support: NIST library data for this specific isomer (CID 623055) confirms m/z 135 as
a major peak, often exceeding the molecular ion in intensity.

e Fluorophenyl Diagnostic lon:
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o Product: m/z 95 (

).

o Mechanism:[1] Direct cleavage of the fluorophenyl ring. This confirms the presence of the
fluorine substituent on the phenyl ring rather than the thiazole core.

Visualization of Fragmentation Dynamics[1][3]

The following diagram maps the logical flow of fragmentation for CI5H11FN2S, distinguishing
between the ESI (Blue path) and EI (Red path) mechanisms.
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Caption: Comparative fragmentation tree for CI15H11FN2S. Blue paths indicate ESI-CID
(proton-driven) transitions; Red paths indicate El (radical-driven) transitions.

Experimental Protocols

To replicate these fragmentation patterns for validation or quality control, follow these
standardized workflows.

Protocol A: High-Resolution ESI-MS/MS (Q-TOF)

Objective: Accurate mass determination and metabolite simulation.
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e Sample Preparation:

o Dissolve 1 mg of C15H11FN2S in 1 mL DMSO (Stock).

o Dilute to 1 pg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
* Infusion Parameters:

o Flow Rate: 10 pL/min (Direct Infusion).

o Source Type: ESI Positive Mode (+).

o Capillary Voltage: 3500 V.

o Fragmentor Voltage: 135 V (Optimized for thiazoles).
e Collision Energy Ramp:

o Acquire MS2 spectra at CE = 10, 20, and 40 eV.

o Validation Check: At 10 eV, the parent (271) should dominate. At 40 eV, the 161 fragment
should become the base peak.

Protocol B: EI-GC/MS (Single Quadrupole)

Objective: Library matching and impurity profiling.
e Sample Preparation:

o Dissolve sample in Ethyl Acetate (1 mg/mL).

o Derivatization is not required for this molecule due to sufficient volatility of the thiazole.
o GC Parameters:

o Column: DB-5ms (30m x 0.25mm x 0.25um).

o Inlet Temp: 280°C (Splitless).
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o Oven Program: 100°C (1 min) -> 20°C/min -> 300°C (5 min).
e MS Parameters:

o lon Source: Electron Impact (70 eV).

o Scan Range: m/z 50-350.

o Validation Check: Ensure the m/z 135/270 ratio is consistent (>80% relative abundance for
135 is typical).

Interpretation of Results & Troubleshooting

When analyzing real-world samples (e.g., plasma extracts or synthesis crude), use these
diagnostic checks:

o The "Fluorine Shift": If you suspect the fluorine is on the thiazole ring instead of the phenyl
ring (isomer differentiation), look for m/z 179 (Fluorophenylthiazole fragment) in the ESI
spectrum. The absence of m/z 179 and presence of m/z 161 confirms the fluorine is on the
amine-linked phenyl ring.

o |sotope Pattern: Check the M+1 and M+2 peaks.
o Sulfur (

) contributes a ~4.5% abundance to the M+2 peak.

o If the M+2 peak is <1%, the sulfur atom is missing (wrong compound).
» Contamination Alert: A peak at m/z 293

is common in ESI if glass solvents are used. Do not mistake this for a metabolic ethylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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